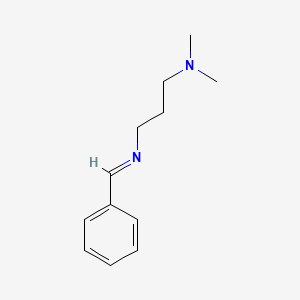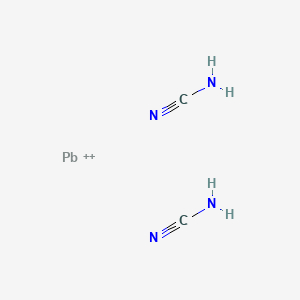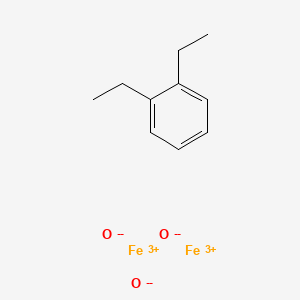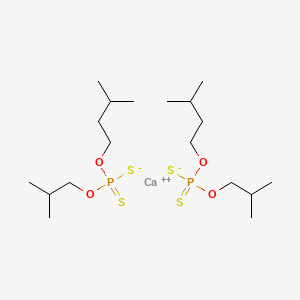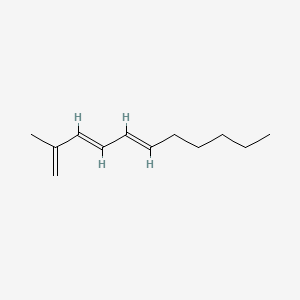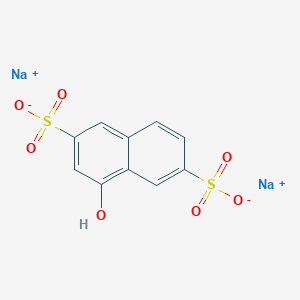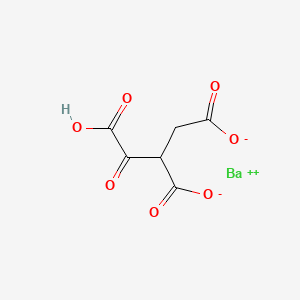
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H6O7.Ba and a molecular weight of 325.42 g/mol. It is also known by its IUPAC name, barium (2+);2-oxalobutanedioate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium hydrogen 1-oxopropane-1,2,3-tricarboxylate typically involves the reaction of barium hydroxide with citric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
Ba(OH)2+C6H8O7→C6H6O7Ba+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which barium hydrogen 1-oxopropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and reactivity. This property is particularly useful in biochemical and industrial applications where metal ion control is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium citrate: Similar in structure but with different functional groups.
Barium oxalate: Another barium compound with distinct chemical properties.
Barium acetate: Used in similar applications but with different reactivity.
Uniqueness
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over metal ion interactions and reactivity.
Eigenschaften
CAS-Nummer |
94313-94-7 |
|---|---|
Molekularformel |
C6H4BaO7 |
Molekulargewicht |
325.42 g/mol |
IUPAC-Name |
barium(2+);2-oxalobutanedioate |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI-Schlüssel |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


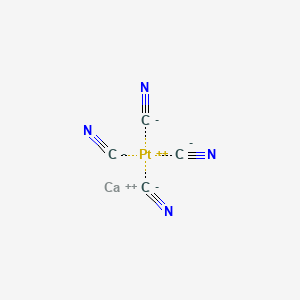

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
